molecular formula C23H36N2O4 B4989104 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide

2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide

Numéro de catalogue B4989104
Poids moléculaire: 404.5 g/mol
Clé InChI: FKLVSKWGDAECIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to block the activity of BTK, a key protein involved in B-cell signaling pathways.

Mécanisme D'action

BTK is a key protein involved in B-cell receptor (BCR) signaling pathways, which are critical for the survival and proliferation of B-cells. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide binds to the ATP-binding site of BTK, preventing its activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cells, which can ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in preclinical models of B-cell malignancies. This leads to decreased proliferation and survival of B-cells, which can ultimately result in the death of cancer cells. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been shown to have minimal off-target effects, suggesting that it may have a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide is its potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been shown to have minimal off-target effects, suggesting that it may have a favorable safety profile. However, one limitation of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide is its limited solubility, which may pose challenges in the formulation and delivery of the drug.

Orientations Futures

There are several future directions for the development of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide. One potential direction is the combination of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, which have been shown to have synergistic effects in preclinical models of B-cell malignancies. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide may be studied in combination with immunotherapies, such as checkpoint inhibitors, which have shown promising results in the treatment of B-cell malignancies. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety profile of this class of drugs.
Conclusion:
In conclusion, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It has been extensively studied in preclinical models of CLL, MCL, and DLBCL, and has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has several advantages, including its potency and selectivity for BTK, as well as its minimal off-target effects. However, its limited solubility may pose challenges in the formulation and delivery of the drug. There are several future directions for the development of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide, including the combination with other targeted therapies and immunotherapies, as well as the development of more potent and selective BTK inhibitors.

Méthodes De Synthèse

The synthesis of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide involves several steps, including the reaction of 2-amino-5-methoxybenzoic acid with 2-bromoethyl isopropyl ether, followed by the reaction with 1-cyclopentyl-4-piperidinol and 4-dimethylaminopyridine. The resulting product is then subjected to a series of purification steps to obtain the final compound, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide.

Applications De Recherche Scientifique

2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.

Propriétés

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-(2-propan-2-yloxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4/c1-17(2)28-15-12-24-23(26)21-16-20(27-3)8-9-22(21)29-19-10-13-25(14-11-19)18-6-4-5-7-18/h8-9,16-19H,4-7,10-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLVSKWGDAECIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.